molecular formula C8H6FIO B15235305 1-(2-Fluoro-3-iodophenyl)ethanone

1-(2-Fluoro-3-iodophenyl)ethanone

Cat. No.: B15235305
M. Wt: 264.03 g/mol
InChI Key: GSSUSVIVWXXEDK-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-iodophenyl)ethanone is an organic compound with the molecular formula C8H6FIO It is a derivative of acetophenone, where the phenyl ring is substituted with fluorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(2-Fluoro-3-iodophenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoroacetophenone with iodine in the presence of a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring high yield and purity of the product .

Another method involves the use of Suzuki–Miyaura coupling, where a boron reagent is used to couple a fluorinated phenyl group with an iodinated ethanone . This method is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

For industrial production, the preparation method involving the reaction of 2-fluoroacetophenone with iodine is preferred due to its simplicity and scalability. The reaction is carried out in large reactors with controlled temperature and pressure to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-3-iodophenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Substituted derivatives with various functional groups.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Alcohols or other reduced derivatives.

Scientific Research Applications

1-(2-Fluoro-3-iodophenyl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-iodophenyl)ethanone involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Fluoro-3-iodophenyl)ethanone is unique due to the specific positioning of the fluorine and iodine atoms on the phenyl ring

Properties

Molecular Formula

C8H6FIO

Molecular Weight

264.03 g/mol

IUPAC Name

1-(2-fluoro-3-iodophenyl)ethanone

InChI

InChI=1S/C8H6FIO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,1H3

InChI Key

GSSUSVIVWXXEDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)I)F

Origin of Product

United States

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